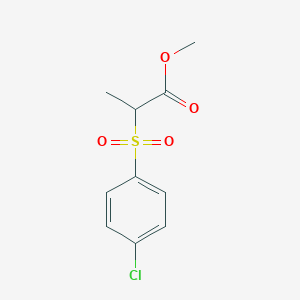
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl compounds It features a methyl ester group attached to a propanoate backbone, with a 4-chlorobenzene sulfonyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-bromopropanoate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles.
Reduction: The sulfonyl group can be reduced to a sulfide.
Oxidation: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein functions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-fluorobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-methylbenzene-1-sulfonyl)propanoate
Uniqueness
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
Properties
CAS No. |
94143-07-4 |
|---|---|
Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)16(13,14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
ZKPUWVPRBJMSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















